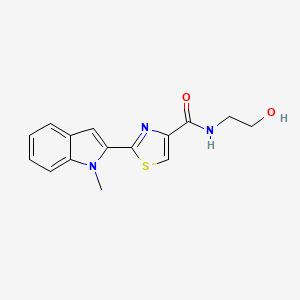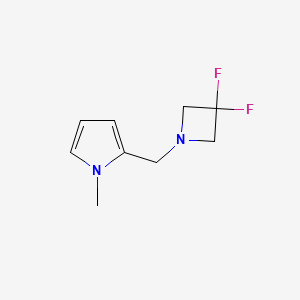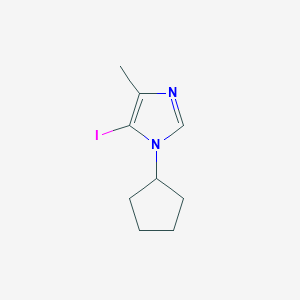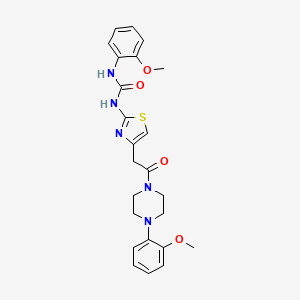
(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with a fluorobenzylidene hydrazinyl group attached to it. Benzamides are a class of compounds containing a carboxamido functional group (CONH2) attached to a benzene ring . The presence of the fluorobenzylidene hydrazinyl group suggests that this compound may have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core with a 2-fluorobenzylidene hydrazinyl group attached. The fluorine atom would likely impart some degree of polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the hydrazine group could affect properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of compounds related to "(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide". For example, studies have explored the synthesis of novel pyrimidine and fused pyrimidine derivatives, showcasing methods to create compounds with potential biological activities. These syntheses involve reactions with different electrophilic reagents, providing a foundation for understanding the chemical behavior and potential applications of similar compounds (Mahmoud et al., 2011).
Antimicrobial Properties
Another area of focus is the antimicrobial properties of fluorobenzamides and their derivatives. Research on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of fluorobenzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds closely related to "(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide" has been examined to understand their molecular geometry and potential interaction mechanisms. For instance, studies on the hydrated title compound related to HIV integrase inhibitors provided insights into the molecular orientations and hydrogen bonding patterns, which are critical for their biological activities (Yamuna et al., 2013).
Applications in Metal Complex Formation
Compounds within this chemical class have also been investigated for their ability to form metal complexes, which could have various applications in catalysis, material science, and as potential therapeutic agents. Research into the synthesis and structural characterization of metal complexes derived from benzamide and its analogs highlights this potential, indicating the versatility and wide range of applications of these compounds (Khan et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-14-9-5-4-8-13(14)10-19-20-15(21)11-18-16(22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWACGOZXINQJT-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)

![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)





![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)
![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)